molecular formula C26H24N4 B13793690 2-Amino-4-(1-trityl-1H-imidazol-4-yl)butanenitrile

2-Amino-4-(1-trityl-1H-imidazol-4-yl)butanenitrile

Cat. No.: B13793690
M. Wt: 392.5 g/mol
InChI Key: UAXDITLACGLYCL-UHFFFAOYSA-N
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Description

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is a chemical compound known for its unique structure and properties It features a trityl-protected imidazole ring attached to a butyronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the butyronitrile moiety. One common method involves the reaction of trityl-protected imidazole with a suitable butyronitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves its interaction with specific molecular targets and pathways. The trityl-protected imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The butyronitrile moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trityl-protected imidazole ring provides stability and selectivity in reactions, while the butyronitrile moiety offers versatility in synthetic applications.

Properties

Molecular Formula

C26H24N4

Molecular Weight

392.5 g/mol

IUPAC Name

2-amino-4-(1-tritylimidazol-4-yl)butanenitrile

InChI

InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-30(20-29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2

InChI Key

UAXDITLACGLYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(C#N)N

Origin of Product

United States

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